CYP2D6-Independent Bioactivation: Fesoterodine Eliminates Genotype-Driven Pharmacokinetic Variability vs. Tolterodine
In a randomized, crossover, head-to-head multiple-dose study (n=54; CYP2D6 extensive metabolizers [EMs] and poor metabolizers [PMs]), fesoterodine delivered 5-HMT with dramatically lower pharmacokinetic variability than tolterodine extended release (ER). Following fesoterodine, the coefficients of variation (CV) for AUC and Cmax were up to 46% and 48%, respectively, compared with up to 87% and 87% following tolterodine ER in EMs [1]. Across all subjects, active moiety exposure ranged up to 7-fold after fesoterodine versus up to 40-fold after tolterodine ER [1]. This difference is mechanistically explained by fesoterodine's activation via ubiquitous non-specific esterases versus tolterodine's dependence on polymorphic CYP2D6 [2].
| Evidence Dimension | Inter-subject pharmacokinetic variability (coefficient of variation) |
|---|---|
| Target Compound Data | Fesoterodine 4–8 mg: AUC CV up to 46%; Cmax CV up to 48%; active moiety exposure range up to 7-fold |
| Comparator Or Baseline | Tolterodine ER 4–8 mg: AUC CV up to 87%; Cmax CV up to 87%; active moiety exposure range up to 40-fold |
| Quantified Difference | CV reduced by ~47% (AUC) and ~45% (Cmax); exposure range reduced by ~5.7-fold |
| Conditions | Randomized, open-label, crossover, multiple-dose study in CYP2D6 EMs and PMs (n=54); 4 mg QD ×5 days escalated to 8 mg QD ×5 days |
Why This Matters
For procurement decisions, this evidence demonstrates that fesoterodine eliminates the need for CYP2D6 genotyping prior to dosing, delivering predictable 5-HMT exposure across all patients, which is a critical differentiator when consistent active moiety delivery is the primary selection criterion.
- [1] Malhotra B, Darsey E, Crownover P, Fang J, Glue P. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. Br J Clin Pharmacol. 2011;72(2):226-234. View Source
- [2] Malhotra B, Gandelman K, Sachse R, Wood N, Michel MC. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Curr Med Chem. 2009;16(33):4481-4489. View Source
